molecular formula C7H8ClN3O2 B2568487 6-chloro-N,N-dimethyl-4-nitropyridin-2-amine CAS No. 1692332-66-3

6-chloro-N,N-dimethyl-4-nitropyridin-2-amine

Cat. No.: B2568487
CAS No.: 1692332-66-3
M. Wt: 201.61
InChI Key: GFXFHGGMGILCEK-UHFFFAOYSA-N
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Description

6-chloro-N,N-dimethyl-4-nitropyridin-2-amine is a chemical compound with the molecular formula C7H8ClN3O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, two methyl groups attached to the nitrogen atom, and a nitro group at the 4th position. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethyl-4-nitropyridin-2-amine typically involves the nitration of 6-chloro-2-aminopyridine followed by N,N-dimethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to N,N-dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethyl-4-nitropyridin-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Amines, thiols, alkoxides with suitable bases like sodium hydride or potassium tert-butoxide.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products

    Reduction: 6-chloro-N,N-dimethyl-4-aminopyridin-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

6-chloro-N,N-dimethyl-4-nitropyridin-2-amine is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, agrochemicals, and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethyl-4-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine and dimethylamine groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine: Similar structure with a pyrimidine ring instead of a pyridine ring.

    6-chloro-N,N-dimethylpyridin-4-amine: Lacks the nitro group, affecting its reactivity and applications.

    2-chloro-N,6-dimethyl-3-nitropyridin-4-amine: Different substitution pattern on the pyridine ring.

Uniqueness

6-chloro-N,N-dimethyl-4-nitropyridin-2-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-chloro-N,N-dimethyl-4-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-10(2)7-4-5(11(12)13)3-6(8)9-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXFHGGMGILCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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